An In-depth Technical Guide to the Physical Properties of Methyl 2-chloro-6-methylbenzoate
An In-depth Technical Guide to the Physical Properties of Methyl 2-chloro-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-6-methylbenzoate is a halogenated aromatic ester of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom and a methyl group ortho to the methyl ester, imparts specific steric and electronic properties that make it a valuable building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring proper handling, reaction optimization, and purification. This technical guide provides a comprehensive overview of the known physical and spectral properties of Methyl 2-chloro-6-methylbenzoate, alongside methodologies for their determination and essential safety information.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-chloro-6-methylbenzoate is presented below. It is important to note that while some experimental data is available, certain properties are based on predicted values and should be used with this consideration.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | Biotuva Life Sciences[1] |
| Molecular Weight | 184.62 g/mol | Biotuva Life Sciences[1] |
| CAS Number | 99585-14-5 | Biotuva Life Sciences[1] |
| Appearance | White powder | Guidechem[2] |
| Boiling Point | 241.3 ± 20.0 °C (Predicted) | ChemBlink[3] |
| Density | 1.186 ± 0.06 g/cm³ (Predicted) | ChemBlink[3] |
| Solubility | Very slightly soluble (0.41 g/L at 25 °C) (Calculated) | ChemBlink[3] |
| Storage | Keep it in a dry, shady and cool place. | Guidechem[2] |
Molecular Structure
The structural arrangement of Methyl 2-chloro-6-methylbenzoate is fundamental to its reactivity and physical characteristics. The presence of the chloro and methyl groups in close proximity to the ester functionality creates a sterically hindered environment that can influence reaction kinetics and product distributions.
Caption: Molecular structure of Methyl 2-chloro-6-methylbenzoate.
Spectroscopic Data (Predicted)
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group protons on the ring. The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and ester groups and the electron-donating effect of the methyl group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum would provide information on the number and electronic environment of the carbon atoms. Distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons (with those attached to the substituents showing characteristic shifts), the methyl carbon of the ester, and the methyl carbon on the ring.
Infrared (IR) Spectroscopy
The IR spectrum is anticipated to exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:
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C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
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C-O stretch (ester): Strong bands in the 1100-1300 cm⁻¹ region.
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C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
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C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 184, with a characteristic [M+2]⁺ peak at m/z 186 due to the presence of the ³⁷Cl isotope (in an approximate 3:1 ratio with the ³⁵Cl peak). Fragmentation would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 153/155, and the loss of the entire ester group (-COOCH₃) to yield a fragment at m/z 125/127.
Experimental Methodologies for Physical Property Determination
The following are standard experimental protocols for determining the key physical properties of a solid organic compound like Methyl 2-chloro-6-methylbenzoate.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.
Protocol:
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Accurately weigh 2-5 mg of Methyl 2-chloro-6-methylbenzoate into an aluminum DSC pan.
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Crimp the pan to seal it. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
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Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The onset of the melting peak is taken as the melting point.
Caption: Workflow for melting point determination using DSC.
Purity and Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for determining the purity of a volatile compound and confirming its molecular weight and fragmentation pattern.
Protocol:
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Prepare a dilute solution of Methyl 2-chloro-6-methylbenzoate in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (typically 1 µL) of the solution into the GC inlet.
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The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.
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The separated components elute from the column and enter the mass spectrometer.
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The molecules are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.
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The resulting mass spectrum is used to identify the compound and assess its purity.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 2-chloro-6-methylbenzoate is not widely available, general precautions for handling halogenated aromatic compounds should be followed. Based on data for similar compounds, the following safety measures are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[5]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5][6] Avoid contact with skin and eyes.[5][6]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water.[6] If inhaled, move to fresh air.[6] In case of skin contact, wash with soap and water.[6] If swallowed, seek immediate medical attention.[5]
Conclusion
Methyl 2-chloro-6-methylbenzoate is a key synthetic intermediate with distinct physical properties dictated by its unique molecular structure. This guide has provided a summary of its known physicochemical characteristics, predicted spectral data, and standard methodologies for their experimental determination. Adherence to appropriate safety protocols is essential when handling this compound. For definitive experimental data, consulting supplier-specific analytical information is highly recommended.
References
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Adamas-beta. (2025, November 18). Methyl 2-Chloro-6-Methylbenzoate|CAS 99585-14-5. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of Dibenzocycloketones by Acyl Radical Cyclization from Aromatic Carboxylic Acids via Methylene. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-chloro-6-formyl-benzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-chlorobenzoate. Retrieved from [Link]
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SpectraBase. (n.d.). METHYL-3-CHLORO-2,4-DIHYDROXY-6-METHYLBENZOATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl 2-methyl benzoate benzoic acid, 2-methyl-, methyl ester (9CI). Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-hydroxy-6-methylbenzoate. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). Methyl 2-methylbenzoate. Retrieved from [Link]
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